molecular formula C20H24N2O3S B2677249 4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide CAS No. 1005305-06-5

4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide

Cat. No. B2677249
CAS RN: 1005305-06-5
M. Wt: 372.48
InChI Key: KHPRMXNAHFDALW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide, also known as DBIBB, is a chemical compound that has garnered interest in the scientific community due to its potential applications in research.

Mechanism of Action

4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide inhibits the phosphorylation of PKR by binding to the kinase domain of the enzyme. This prevents the activation of the innate immune response and reduces the production of interferons and cytokines that are involved in the antiviral response.
Biochemical and Physiological Effects
This compound has been shown to have a significant effect on the innate immune response to viral infections. In vitro studies have shown that this compound can reduce the production of interferons and cytokines in response to viral infections. This suggests that this compound could be used as a potential therapeutic agent for the treatment of viral infections.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide in lab experiments is its ability to inhibit the phosphorylation of PKR. This allows researchers to study the effects of PKR inhibition on the innate immune response to viral infections. However, one limitation of using this compound is its potential toxicity. Further studies are needed to determine the safe dosage and potential side effects of this compound.

Future Directions

There are several future directions for the use of 4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide in scientific research. One potential direction is the development of this compound analogs with improved potency and selectivity for PKR inhibition. Another direction is the investigation of the potential use of this compound in the treatment of viral infections in vivo. Additionally, this compound could be used as a tool to study the role of PKR in other biological processes beyond the innate immune response to viral infections.
Conclusion
In conclusion, this compound is a potential therapeutic agent for the treatment of viral infections due to its ability to inhibit the phosphorylation of PKR. While there are limitations to its use in lab experiments, further research is needed to explore its potential applications and develop improved analogs.

Synthesis Methods

4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide can be synthesized through a multi-step process that involves the reaction of tert-butylamine with 3-bromo-4-fluoroaniline to form an intermediate compound. This intermediate compound is then reacted with 1,1-dioxideisothiazolidine-2-thione to form the final product, this compound.

Scientific Research Applications

4-tert-butyl-N-[3-(1,1-dioxidoisothiazolidin-2-yl)phenyl]benzamide has been used in scientific research as a potential inhibitor of protein kinase R (PKR), an enzyme that plays a role in the innate immune response to viral infections. Studies have shown that this compound can inhibit the phosphorylation of PKR and therefore reduce the activation of the innate immune response. This makes this compound a potential therapeutic agent for the treatment of viral infections.

properties

IUPAC Name

4-tert-butyl-N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-20(2,3)16-10-8-15(9-11-16)19(23)21-17-6-4-7-18(14-17)22-12-5-13-26(22,24)25/h4,6-11,14H,5,12-13H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHPRMXNAHFDALW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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